(2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl (2S)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-9(19)17-12-7-5-4-6-10(12)11-8-13(15(20)22-2)18(14(11)17)16(21)23-3/h4-7,11,13-14H,8H2,1-3H3/t11?,13-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMAGAPYZQZBHO-QRMWWUJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2C(CC(N2C(=O)OC)C(=O)OC)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2C(C[C@H](N2C(=O)OC)C(=O)OC)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known to undergo reactions with other compounds such as iodine azide, resulting in the formation of various derivatives. These derivatives may interact with their targets in different ways, leading to a variety of biological effects.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Result of Action
It is known that similar compounds can have a variety of effects, ranging from inhibiting enzyme activity to modulating cellular signaling pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and how it interacts with its targets.
Biological Activity
(2S)-Dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate is a complex organic compound belonging to the class of tetrahydropyrroloindoles. Its unique structure includes multiple functional groups that contribute to its potential biological activities. This compound has garnered attention in medicinal chemistry and pharmacology due to its promising biological properties.
- Molecular Formula : C16H18N2O5
- Molecular Weight : 318.32 g/mol
- CAS Number : 79465-85-3
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant effects.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis and cause cell cycle arrest in cancer cells. Structure-activity relationship studies suggest that it could be effective against various cancer types.
- Neuroprotective Effects : Investigations into related compounds have shown neuroprotective properties against oxidative stress, indicating that this compound may also offer similar benefits.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It has been suggested that the compound can halt the progression of the cell cycle in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds in the tetrahydropyrroloindole class:
| Study | Findings |
|---|---|
| Study A | Investigated the cytotoxic effects on MDA-MB-468 (triple-negative breast cancer) cells; identified several analogs with significant activity. |
| Study B | Focused on neuroprotective effects in models of oxidative stress; indicated potential for therapeutic applications in neurodegenerative diseases. |
| Study C | Explored structure-activity relationships; highlighted modifications that enhance anticancer efficacy. |
Example Case Study: Anticancer Activity
In a comparative study of tetrahydropyrroloindole derivatives, this compound was found to significantly inhibit cell proliferation in the MDA-MB-468 cell line with a GI50 value indicative of potent activity.
Comparison with Similar Compounds
Substituent Variations
- Compound 282 (from ): Structure: Features a tert-butyl ester, phenylsulfonyl group, and an indole substituent. Synthesis: Prepared via triethylborane-mediated coupling of bromopyrroloindoline and indole in THF .
Functional Group Analysis
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Acetyl, dimethyl dicarboxylate | C₁₆H₁₈N₂O₆ | 334.33 | Compact tetracyclic framework |
| CAS 539856-46-7 | Benzyloxy, chloromethyl, tricarboxylate | C₃₀H₃₅ClN₂O₇ | 571.1 | Bulky substituents; halogenated |
| CAS 2172475-37-3 | Formyl, tert-butyl ester | C₁₇H₂₃N₃O₅ | 349.38 | Pyrrolopyrazine core; aldehyde |
Table 1. Structural comparison of pyrroloindole and related heterocycles.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Compound 1l (): Substituents: Cyano, nitro, phenethyl, and dicarboxylate groups. Properties: Higher molecular weight (C₂₇H₂₅N₃O₇, MW: 519.5 g/mol) and nitro group confer polarity, impacting solubility .
- Compound 2d (): Substituents: Benzyl, nitro, and cyano groups. Synthesis: One-pot reaction yielding a 55% yield, suggesting moderate efficiency compared to pyrroloindole syntheses .
Key Contrast: Imidazopyridine derivatives exhibit expanded ring systems and electron-withdrawing groups (e.g., nitro, cyano), which may enhance binding to biological targets but reduce metabolic stability compared to the simpler pyrroloindole framework of the target compound .
Research Findings and Data Gaps
- Biological Activity: No direct data on the target compound’s activity are provided. In contrast, highlights a pyrrole derivative with evaluated biological activity, underscoring the need for further studies on the target molecule .
- Toxicity: Toxicity data for the target compound are absent. –9 note revisions in TRI reports for unrelated compounds (zinc, lead), emphasizing the importance of rigorous environmental and safety profiling .
Q & A
Q. What are the optimal synthetic routes for preparing (2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Palladium-catalyzed allylic alkylation to construct the pyrroloindole core, as demonstrated in analogous compounds (e.g., ).
- One-pot reactions for functionalization, such as acetylation at the 8-position using acetyl chloride under anhydrous conditions (similar to , where yields ranged from 43% to 82% depending on substituents).
- Stereochemical control via chiral auxiliaries or asymmetric catalysis (). Key intermediates should be purified via column chromatography (e.g., silica gel, petroleum ether/ethyl acetate gradients) and characterized by NMR to confirm regioselectivity.
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants and DEPT experiments. For example, the acetyl group’s methyl protons typically appear at δ 2.1–2.3 ppm, while the pyrrolidine ring protons show complex splitting (δ 3.1–5.0 ppm) ().
- HRMS : Use ESI(+) mode to confirm molecular ion [M+H]+. Expected mass accuracy should be <5 ppm (e.g., reports deviations of 0.0–0.02 Da).
- IR : Look for carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹) ().
Advanced Research Questions
Q. What strategies ensure stereochemical fidelity during the synthesis of the (2S)-configured pyrroloindole scaffold?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC with amylose-based columns to separate enantiomers ().
- Asymmetric catalysis : Employ Pd-catalyzed reactions with chiral ligands (e.g., BINAP) to control allylic alkylation stereochemistry ().
- Crystallography : Confirm absolute configuration via X-ray diffraction (). For example, resolved diastereomers using Cs2CO3-mediated reactions, achieving 69% diastereomeric excess.
Q. How can contradictions in spectroscopic data (e.g., NMR signal splitting) be resolved for this compound?
- Methodological Answer :
- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −20°C ().
- 2D NMR (COSY, HSQC) : Assign overlapping signals in the pyrrolidine ring (δ 3.0–4.5 ppm) by correlating proton-proton and proton-carbon couplings ().
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., ’s dialkyl pyrroloindole dicarboxylates) to identify consistent spectral patterns.
Q. What computational methods validate the electronic and steric properties of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data ().
- Docking studies : Model interactions with biological targets (e.g., antifungal enzymes) using AutoDock Vina, focusing on the acetyl group’s role in binding (inspired by ’s bioactivity data).
Biological and Mechanistic Questions
Q. How can the antifungal activity of this compound be evaluated in academic research settings?
- Methodological Answer :
- In vitro assays : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (MIC values). reports IC₅₀ values for analogous compounds (e.g., 444.13–445.13 g/mol derivatives).
- Structure-activity relationship (SAR) : Modify the 8-acetyl group to assess its contribution to potency (e.g., replace with pyrazine or chloroisonicotinoyl groups as in ).
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Solvent screening : Use vapor diffusion with DCM/hexane or ethyl acetate/petroleum ether ().
- Heavy-atom derivatives : Introduce bromine or iodine substituents to improve diffraction (noted in ’s use of SADABS for absorption correction).
Data Analysis and Optimization
Q. How can low yields in multi-step syntheses be optimized?
- Methodological Answer :
- Reaction monitoring : Use TLC or LC-MS to identify bottlenecks (e.g., optimized vinylation steps to 80% yield).
- Microwave-assisted synthesis : Reduce reaction times for sluggish steps (e.g., cyclization) while maintaining stereoselectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
